5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione
Overview
Description
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H12FN3O3 It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyluracil and 2-fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature is maintained between 50-100°C.
Catalysts: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient scaling up of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Waste Management: Proper waste management protocols are followed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interfere with DNA/RNA: Interact with nucleic acids, affecting replication and transcription processes.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
6-Methyluracil: A methylated derivative of uracil with potential therapeutic applications.
2-Fluoroethylamine: A fluorinated amine used in organic synthesis.
Uniqueness
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoroethyl and hydroxyethyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[2-fluoroethyl(2-hydroxyethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O3/c1-6-7(8(15)12-9(16)11-6)13(3-2-10)4-5-14/h14H,2-5H2,1H3,(H2,11,12,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXHBWIDSBFCQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N(CCO)CCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291185 | |
Record name | 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32601-00-6 | |
Record name | NSC73755 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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